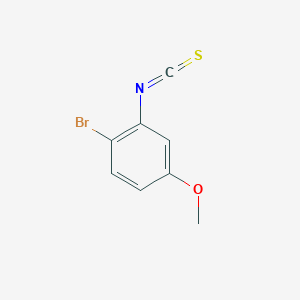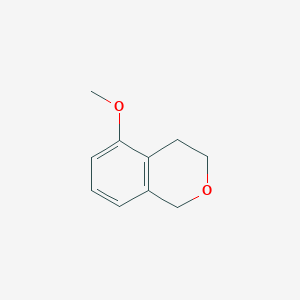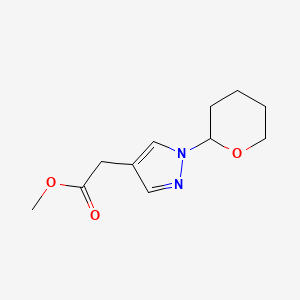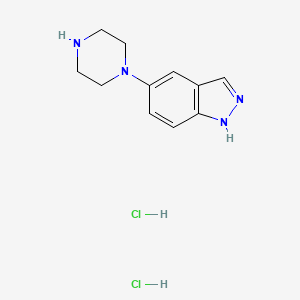
4-Chloro-2-hydrazinylpyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-hydrazinylpyridine hydrochloride is a chemical compound with the molecular formula C5H7Cl2N3. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 4-position and a hydrazine group at the 2-position. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-hydrazinylpyridine hydrochloride typically involves the reaction of 4-chloropyridine with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, is common in industrial production .
化学反応の分析
Types of Reactions
4-Chloro-2-hydrazinylpyridine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the hydrazine group into other functional groups.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or other derivatives .
科学的研究の応用
4-Chloro-2-hydrazinylpyridine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-Chloro-2-hydrazinylpyridine hydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
2-Chloro-4-hydrazinopyridine: Similar in structure but with different positional isomerism.
4-Chloro-2-aminopyridine: Contains an amino group instead of a hydrazine group.
4-Chloro-2-methylpyridine: Contains a methyl group instead of a hydrazine group.
Uniqueness
4-Chloro-2-hydrazinylpyridine hydrochloride is unique due to its specific substitution pattern and the presence of both chlorine and hydrazine groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
特性
分子式 |
C5H7Cl2N3 |
|---|---|
分子量 |
180.03 g/mol |
IUPAC名 |
(4-chloropyridin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C5H6ClN3.ClH/c6-4-1-2-8-5(3-4)9-7;/h1-3H,7H2,(H,8,9);1H |
InChIキー |
WHZNRZYYPSVHCJ-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1Cl)NN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Benzo[b]thiophen-2-yl)aniline](/img/structure/B13681265.png)






![2-(3-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13681307.png)

![Ethyl 5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13681315.png)




